A Technical Guide to the Chemical Properties and Analysis of Glycolic Acid-d2
A Technical Guide to the Chemical Properties and Analysis of Glycolic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Glycolic acid-d2, a deuterated form of glycolic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide offers a structured presentation of quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic context and analytical workflows.
Core Chemical Properties
Glycolic acid-d2, also known as 2,2-dideuterio-2-hydroxyacetic acid, is a stable isotope-labeled version of glycolic acid where two hydrogen atoms on the alpha-carbon have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry and NMR.
General and Physical Properties
The fundamental properties of Glycolic acid-d2 are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂D₂O₃ | [1][2][3] |
| Molecular Weight | 78.06 g/mol | [1][4] |
| CAS Number | 75502-10-2 | |
| Appearance | White to off-white solid | |
| Melting Point | 79-81°C | |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly) | |
| Purity | ≥98% Chemical Purity, ≥98% atom D | |
| Storage | Store at room temperature, away from light and moisture. |
Spectroscopic and Chromatographic Data
The following table summarizes key identifiers and data points relevant to the analysis of Glycolic acid-d2.
| Analytical Data | Identifier/Value | Source(s) |
| IUPAC Name | 2,2-dideuterio-2-hydroxyacetic acid | |
| Synonyms | Glycolic Acid-d2, Glycolic-2,2-d2 Acid, 2-Hydroxyacetic Acid-d2 | |
| InChI Key | AEMRFAOFKBGASW-DICFDUPASA-N | |
| SMILES | O=C(O)C([2H])(O)[2H] |
Metabolic and Signaling Context
Glycolic acid is a metabolite involved in several key metabolic pathways. Glycolic acid-d2, being chemically identical in its reactivity, follows the same metabolic routes. Its primary role is in the glyoxylate and glycolate metabolism pathway. In humans, it is a precursor to oxalate, and elevated levels can be indicative of metabolic disorders such as primary hyperoxaluria type 1.
Below is a simplified representation of the metabolic pathway involving glycolic acid.
Experimental Protocols
The following sections detail the methodologies for the analysis of Glycolic acid-d2, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of Glycolic acid-d2.
3.1.1. ¹H NMR Spectroscopy
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Objective: To confirm the isotopic labeling and assess the chemical purity.
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Sample Preparation: Dissolve approximately 5-10 mg of Glycolic acid-d2 in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Vortex the sample to ensure complete dissolution.
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Instrumentation: A 300 MHz or higher field NMR spectrometer.
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Parameters:
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Pulse Program: Standard 1D proton experiment (e.g., zg30).
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Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
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Relaxation Delay (d1): 1-5 seconds.
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Acquisition Time (aq): 2-4 seconds.
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Spectral Width (sw): 10-15 ppm.
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Expected Spectrum: Due to the deuterium substitution at the C2 position, the characteristic singlet of the methylene protons in unlabeled glycolic acid will be absent or significantly reduced. The spectrum will primarily show the signal for the hydroxyl and carboxylic acid protons, the positions of which can be solvent-dependent.
3.1.2. ¹³C NMR Spectroscopy
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Objective: To confirm the carbon skeleton and the presence of the deuterated carbon.
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
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Instrumentation: A 75 MHz or higher field NMR spectrometer.
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Parameters:
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Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
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Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C and longer relaxation times.
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Relaxation Delay (d1): 2-10 seconds.
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Expected Spectrum: The spectrum will show two signals corresponding to the carbonyl carbon and the deuterated alpha-carbon. The signal for the C2 carbon will appear as a multiplet due to coupling with deuterium.
Mass Spectrometry (MS) coupled with Chromatography
Mass spectrometry is a highly sensitive technique for the quantification of Glycolic acid-d2, often used in conjunction with a chromatographic separation method like HPLC or GC. The use of Glycolic acid-d2 as an internal standard is a common application.
3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
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Objective: To quantify Glycolic acid-d2 in a complex matrix (e.g., biological fluids, cell culture media).
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Sample Preparation:
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Spike the sample with a known concentration of unlabeled Glycolic acid as an internal standard (or vice versa if quantifying the unlabeled analogue).
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Perform a protein precipitation step if necessary (e.g., with cold acetonitrile).
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Centrifuge to pellet the precipitate and transfer the supernatant to a clean tube.
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Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase.
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Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
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Chromatographic Conditions:
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Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.2-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Multiple Reaction Monitoring (MRM):
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Glycolic acid-d2: Monitor the transition from the deprotonated molecule [M-H]⁻ (m/z 77) to a characteristic fragment ion.
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Glycolic acid (unlabeled): Monitor the transition from [M-H]⁻ (m/z 75) to its corresponding fragment.
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Data Analysis: Quantify the amount of Glycolic acid-d2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity assessment and quantification of Glycolic acid-d2.
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Objective: To determine the chemical purity of a Glycolic acid-d2 sample.
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Sample Preparation: Dissolve a known amount of Glycolic acid-d2 in the mobile phase to a final concentration within the linear range of the detector.
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Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector.
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Chromatographic Conditions:
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Column: A suitable reverse-phase or ion-exchange column.
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Mobile Phase: An isocratic or gradient elution using an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled.
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Flow Rate: 0.5-1.0 mL/min.
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Detection:
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UV detection at a low wavelength (e.g., 210 nm) for the carboxylic acid chromophore.
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RI detection for universal detection.
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-
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Data Analysis: Purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a biological sample using Glycolic acid-d2 as an internal standard.
Conclusion
Glycolic acid-d2 is a crucial tool for researchers in various scientific disciplines. Its well-defined chemical and physical properties, combined with its utility as a stable isotope-labeled standard, enable accurate and reliable quantitative studies. The experimental protocols and workflows provided in this guide offer a solid foundation for the effective application of Glycolic acid-d2 in a laboratory setting. Adherence to these methodologies will facilitate high-quality data generation for metabolic research, drug development, and other advanced scientific investigations.
References
- 1. Glycolic Acid | Rupa Health [rupahealth.com]
- 2. Glycolate metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
